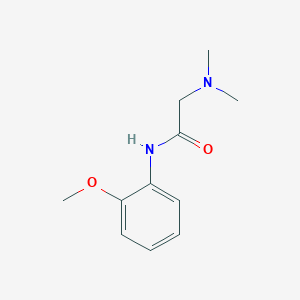
N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DMG or dimethylglycine, is a naturally occurring amino acid derivative. It has been studied extensively for its potential therapeutic benefits in various fields of medicine, including immunology, neurology, and oncology. In
Wirkmechanismus
N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is believed to work by increasing the levels of S-adenosylmethionine (SAMe) in the body. SAMe is a natural compound that plays a key role in various biochemical processes, including the synthesis of neurotransmitters and DNA. By increasing SAMe levels, this compound may help to improve immune function, cognitive function, and overall health.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of SAMe, improve immune function, enhance cognitive function, and reduce symptoms of autism and ADHD. It has also been studied for its potential to enhance the effectiveness of chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it is a naturally occurring compound that is relatively safe and well-tolerated. However, there are also some limitations to using this compound in lab experiments. For example, it may be difficult to control the dosage and purity of the compound, which could affect the results of the experiment.
Zukünftige Richtungen
There are a number of potential future directions for research on N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the potential use of this compound as a therapeutic agent in various fields of medicine, including immunology, neurology, and oncology. Another area of interest is the development of new synthesis methods for this compound that could improve its purity and efficacy. Finally, there is also interest in exploring the potential use of this compound in combination with other compounds or therapies to enhance its therapeutic effects.
Synthesemethoden
N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized by reacting N,N-dimethylglycine hydrochloride with 2,4-dimethoxybenzaldehyde and methylsulfonyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied extensively for its potential therapeutic benefits in various fields of medicine. In immunology, it has been shown to enhance immune function and improve antibody response. In neurology, it has been studied for its potential to improve cognitive function and reduce symptoms of autism and ADHD. In oncology, it has been studied for its potential to enhance the effectiveness of chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-17-8-4-5-9(10(6-8)18-2)13(7-11(12)14)19(3,15)16/h4-6H,7H2,1-3H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKFSLZIGUEDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC(=O)N)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5807354.png)
![N-(4-{[(1-ethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5807360.png)
![N-(2,6-dimethylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5807365.png)
![3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5807373.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-2-furamide](/img/structure/B5807379.png)
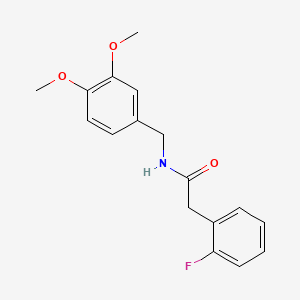
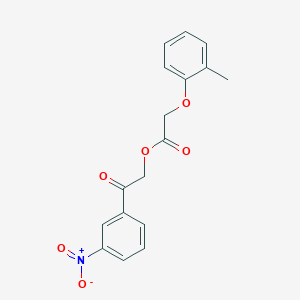
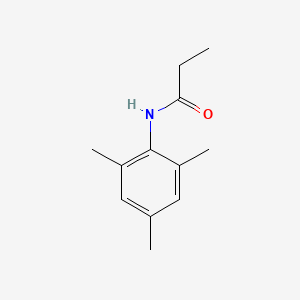
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5807408.png)

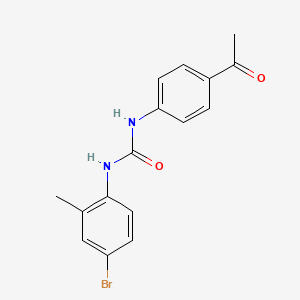
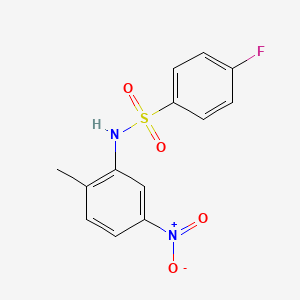
![diethyl 5-{[(dimethylamino)methylene]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5807427.png)
